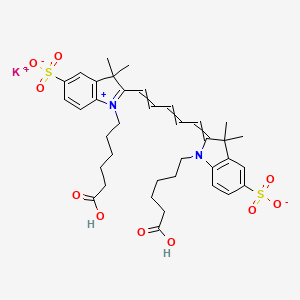

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Cyanine dyes, including Cyanine 5 Bihexanoic Acid Dye, Potassium Salt, are synthesized through the condensation of quinoline-derived compounds with activated methylene compounds. This process yields a wide variety of cyanines with differing structures, absorption, and solubility characteristics. For instance, the synthesis and characterisation of N-alkyl-substituted quaternary ammonium salts derived from benzothiazole and quinoline have been described, serving as typical precursors for cyanine dyes (Pardal et al., 2002). Additionally, novel squarylium cyanine dyes have been synthesized, displaying high solubility and strong absorption within the NIR range due to the introduction of sulfonatopropyl groups (Lin & Peng, 1997).

Molecular Structure Analysis

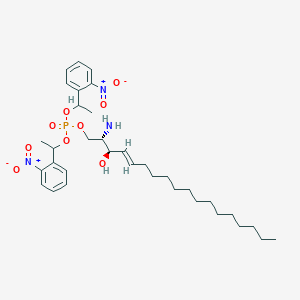

Cyanine dyes are characterized by their linear conjugated system, consisting of an odd number of π-electrons spanning two nitrogen atoms across a polymethine bridge. This conjugation is responsible for their distinctive optical properties. For example, atomistic simulation studies have shown that cyanine dyes can self-assemble into large-scale aggregates with varying morphologies in aqueous solution, demonstrating the significance of molecular structure on dye behavior (Yu et al., 2021).

Chemical Reactions and Properties

Cyanine dyes undergo various chemical reactions that affect their properties and applications. For instance, their interaction with nucleic acids and the formation of aggregates in solutions are essential for their function as probes in biological systems. The spectral properties of cyanine dyes change significantly upon interaction with DNA, facilitating their use in nucleic acid detection (Ogul'chansky et al., 2000).

Physical Properties Analysis

The physical properties of cyanine dyes, such as solubility, absorption, and emission spectra, are pivotal in their application. Dyes like Cyanine 5 Bihexanoic Acid Dye, Potassium Salt, are soluble in water and organic solvents, with their solubility and optical properties being manipulated through chemical modifications. Their ability to form J-aggregates in the presence of electrolytes, resulting in a red-shifted narrow absorption band, is a critical physical property for their application in imaging and sensing technologies (Baumann et al., 2009).

Chemical Properties Analysis

The chemical properties of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt, such as its pH sensitivity and reactivity towards various chemical agents, make it a versatile tool in scientific research. Its fluorescence properties can be finely tuned by chemical modifications, enabling its use in a wide range of applications from molecular biology to materials science. The development of cyanine-labeling reagents exemplifies the dye's adaptability in bioconjugation and fluorescence-based detection methods (Mujumdar et al., 1996).

Applications De Recherche Scientifique

Chemosensor Applications

Cyanine dyes are known for their controllable aggregates, which can be utilized as chemosensors. One study focused on a specific cyanine dye model, demonstrating its ability to form H- and J-aggregates that can be converted by regulating metal salts, temperature, or small peptides. These aggregates present varied absorption spectra and can be converted to monomeric states by human serum albumin or G-quadruplex DNA. The sensitivity of these dyes to the conformer of G-quadruplex makes them applicable in detecting Na+/K+ ratios or Pb2+ concentrations in solutions, showcasing their potential as chemosensors in environmental and biological studies (Wang et al., 2015).

Fluorescence Labeling of DNA and RNA

Cyanine dyes, including derivatives similar to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt, are commonly used for fluorescent labeling of DNA and RNA oligonucleotides in various applications like qPCR, sequencing, and fluorescence in situ hybridization. A study comparing the sequence-dependent fluorescence of cyanine dyes on single-stranded DNA found that adjacent purines and cytosines significantly influence the fluorescence intensity, affecting the accuracy of fluorescent labeling in nucleic acid studies (Kretschy & Somoza, 2014).

Photochemical and Photophysical Properties

The photochemical and photophysical properties of cyanine dyes, including their ability to undergo photoconversion and the effects of such processes on fluorescence imaging, have been explored in several studies. For instance, one research outlined the mechanism of photoconversion from Cyanine5 to Cyanine3 upon photoexcitation, which can impact multicolor fluorescence imaging. This conversion process can be exploited to develop new photoactivation methods for high-density single-particle tracking in living cells, demonstrating the versatility of cyanine dyes in advanced imaging techniques (Cho et al., 2021).

Safety And Hazards

I could not find specific safety and hazard information for Cyanine 5 Bihexanoic Acid Dye, Potassium Salt.

Orientations Futures

Unfortunately, I could not find specific information on the future directions of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt.

Relevant Papers

I could not find any specific papers related to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt. However, it’s worth noting that this compound is often used in biological applications, particularly for protein and peptide labeling1, which suggests that it may be discussed in the context of these applications in scientific literature.

Propriétés

IUPAC Name |

potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLZDLIQRWUCY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45KN2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)